1-Isobutylpiperazine
Overview
Description
1-Isobutylpiperazine is an organic compound with the molecular formula C8H18N2. It is a derivative of piperazine, where one of the hydrogen atoms on the nitrogen atom is replaced by an isobutyl group. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Scientific Research Applications
1-Isobutylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active piperazine derivatives.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: This compound is used in the production of pesticides and other agrochemicals
Mechanism of Action
While the specific mechanism of action for 1-Isobutylpiperazine is not mentioned in the search results, piperazine, a related compound, is known to act as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
1-Isobutylpiperazine is associated with several safety hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Preparation Methods
1-Isobutylpiperazine can be synthesized through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of 1,2-diamines with diphenylvinylsulfonium triflate in the presence of a base such as DBU, followed by deprotection and selective intramolecular cyclization . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Industrial production methods often involve the use of high-pressure reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
1-Isobutylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the isobutyl group can be replaced by other functional groups using reagents like alkyl halides.
Acylation: Acylation reactions with acyl chlorides or anhydrides can produce amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include N-oxides, secondary amines, substituted piperazines, and amides.
Comparison with Similar Compounds
1-Isobutylpiperazine can be compared with other piperazine derivatives such as:
Piperazine: The parent compound, used as an anthelmintic agent.
N-Methylpiperazine: Similar in structure but with a methyl group instead of an isobutyl group, used in the synthesis of pharmaceuticals.
N-Phenylpiperazine: Contains a phenyl group, used in the study of receptor binding and as an intermediate in drug synthesis.
The uniqueness of this compound lies in its isobutyl group, which imparts different physicochemical properties and biological activities compared to other piperazine derivatives.
Properties
IUPAC Name |
1-(2-methylpropyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8(2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUQNWZMQSLPMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366010 | |
Record name | 1-isobutylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5308-28-1 | |
Record name | 1-isobutylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80366010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methylpropyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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